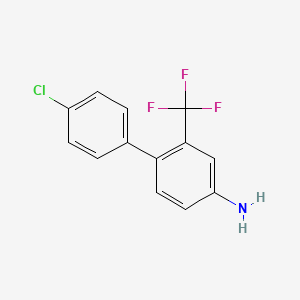
4'-Ethynyl-3'-methoxy-2-methyl-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-Ethynyl-3’-methoxy-2-methyl-1,1’-biphenyl is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of an ethynyl group at the 4’ position, a methoxy group at the 3’ position, and a methyl group at the 2 position on the biphenyl structure. The unique arrangement of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Ethynyl-3’-methoxy-2-methyl-1,1’-biphenyl can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of 4’-Ethynyl-3’-methoxy-2-methyl-1,1’-biphenyl may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4’-Ethynyl-3’-methoxy-2-methyl-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can undergo reduction reactions to form saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) under appropriate conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of saturated biphenyl derivatives.
Substitution: Formation of halogenated or nucleophile-substituted biphenyl derivatives.
Aplicaciones Científicas De Investigación
4’-Ethynyl-3’-methoxy-2-methyl-1,1’-biphenyl has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Mecanismo De Acción
The mechanism of action of 4’-Ethynyl-3’-methoxy-2-methyl-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The ethynyl and methoxy groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The biphenyl structure allows for π-π stacking interactions, which can play a role in its biological and chemical activities.
Comparación Con Compuestos Similares
Similar Compounds
4’-Methoxy-2-methyl-1,1’-biphenyl: Lacks the ethynyl group, resulting in different chemical properties and reactivity.
1-Ethynyl-4-methoxy-2-methylbenzene: Contains a single benzene ring with similar functional groups but lacks the biphenyl structure.
Uniqueness
4’-Ethynyl-3’-methoxy-2-methyl-1,1’-biphenyl is unique due to the combination of the ethynyl, methoxy, and methyl groups on the biphenyl scaffold. This unique arrangement imparts distinct chemical properties, making it valuable for specific applications in research and industry .
Propiedades
IUPAC Name |
1-ethynyl-2-methoxy-4-(2-methylphenyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O/c1-4-13-9-10-14(11-16(13)17-3)15-8-6-5-7-12(15)2/h1,5-11H,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQVNHLVGIUMOQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=C(C=C2)C#C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-Nitro-4'-(trifluoromethyl)-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B8163956.png)
![4'-Fluoro-4-nitro-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B8163958.png)
![3'-Methyl-4-nitro-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B8163964.png)
![3'-Methoxy-4-nitro-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B8163975.png)
![4-Nitro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B8163976.png)
![3'-Chloro-4-nitro-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B8163978.png)
![(4-Nitro-[1,1'-biphenyl]-2-yl)methanol](/img/structure/B8163982.png)


![3'-Chloro-2-(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B8164009.png)

![4'-Amino-2'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B8164019.png)

![2'-Fluoro-3-methoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B8164040.png)
